Rubidium molybdate

Overview

Description

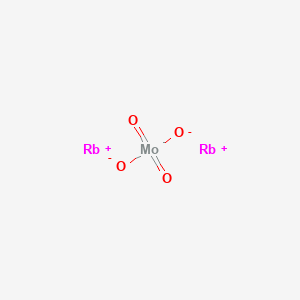

Rubidium Molybdate is a compound with the linear formula Rb2MoO4 . It is generally available in most volumes and high purity, submicron, and nanopowder forms . It is also known as Rubidium molybdenum oxide .

Synthesis Analysis

Rubidium neodymium molybdate, RbNd(MoO4)2, has been synthesized by solid-state reaction at temperatures ranging from 350°C to 600°C for 50 hours in air .

Molecular Structure Analysis

The crystal structure of rubidium samarium molybdate, β-RbSm(MoO4)2, has been refined by the Rietveld method in space group Pbcn with cell parameters a = 5.0984 (2), b = 18.9742 (6), and c = 8 .

Chemical Reactions Analysis

Rubidium neodymium molybdate, RbNd(MoO4)2, has been synthesized by solid-state reaction at temperatures ranging from 350°C to 600°C for 50 hours in air . Lithium rubidium molybdate undergoes three successive transitions at 375 K, 380 K, and 390 K .

Physical And Chemical Properties Analysis

Rubidium Molybdate is a powder with a molecular weight of 330.87 . Rubidium is a highly reactive metal with properties similar to other Group 1 alkali metals, such as rapid oxidation in air . In its elemental form, rubidium has a gray-white appearance .

Scientific Research Applications

Quantum Computing and Communication

Rubidium atoms, particularly in the Rydberg state, have been used as receivers to successfully acquire real-time color video or game signals . This is a significant advancement in quantum computing and communication technology. The system is more tolerant of environmental noise and easier to miniaturize than conventional electronic receivers .

Thinnest Mirror in the World

A single layer of rubidium atoms has been used by the Max Planck Institute to create the world’s thinnest mirror . This development is significant in the field of quantum optics and helps in studying the interaction between light and matter .

Frequency Standards and Atomic Clocks

Rubidium atoms have ultra-fine transition frequencies and long-term stability, making them suitable for use as frequency standards or benchmarks in rubidium atomic clocks . These atomic clocks are essential in various fields such as navigation, satellite, spacecraft, missile, communication, television, radar, etc .

Catalyst for Partial Oxidation of Hydrocarbons

Molybdenum dioxide (MoO2), which can be processed from molybdenum ore and reduced from MoO3, has high catalytic activity towards reforming hydrocarbons . It has been shown to be coke resistant and sulfur tolerant during the partial oxidation of hydrocarbons .

Anode Material for Fuel Flexible Solid Oxide Fuel Cells

Due to its electronic conductivity, MoO2 also has potential as an anode material for fuel flexible solid oxide fuel cells .

Lithium Ion Battery Anodes

MoO2 has garnered much interest for rechargeable lithium ion battery (LIB) anodes . It exhibits metal-like electronic conductivity because of the existence of delocalized electrons in its valence band .

Safety and Hazards

Mechanism of Action

Target of Action

Molybdate, in its oxidized state, can be absorbed from the environment and is indispensable as part of the molybdenum cofactor (Moco), which is responsible for functionality as a prosthetic group in a variety of essential enzymes .

Mode of Action

Moco and its intermediates are highly oxygen-sensitive; therefore, the cytosolic enzymes of Moco biosynthesis undergo tight protein–protein interaction resulting in the multi-enzyme Moco biosynthesis complex .

Biochemical Pathways

Molybdate, a component of rubidium molybdate, plays a crucial role in multiple biological processes. It is incorporated into the molybdenum cofactor, which functions as the active site of several molybdenum-requiring enzymes. These enzymes participate in crucial biological processes such as nitrate assimilation, phytohormone biosynthesis, purine metabolism, and sulfite detoxification .

Pharmacokinetics

It is known that alkali metal molybdates, including rubidium molybdate, evaporate congruently with the formation of monomer molecules in the vapor

Result of Action

For instance, it is part of the molybdenum cofactor, which is responsible for the functionality of a variety of essential enzymes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of rubidium molybdate. For instance, the presence of molybdate in the environment can affect the absorption of rubidium molybdate. Additionally, the temperature can influence the evaporation of rubidium molybdate, which could potentially affect its absorption and distribution in the body .

properties

IUPAC Name |

dioxido(dioxo)molybdenum;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.2Rb/q;;;2*-1;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRIIGHBJCKMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Rb2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Rubidium molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15275 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rubidium molybdate | |

CAS RN |

13718-22-4 | |

| Record name | Dirubidium molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the structure of rubidium trimolybdate hydrate and how was it determined?

A1: Rubidium trimolybdate hydrate (Rb2Mo3O10 · H2O) has a unique chain-like anionic structure. The anion forms a chain with a repeating unit of six molybdenum oxide octahedra (MoO6). Each molybdenum atom within the octahedra is also bonded to two terminal oxygen atoms. Importantly, the anion does not contain any hydroxyl (OH) groups. This structure was determined through single-crystal X-ray diffraction analysis of crystals obtained by slowly transforming a precipitated rubidium molybdate solution at 70°C. []

Q2: What are the different phases observed in rubidium molybdate at elevated temperatures?

A2: Rubidium molybdate (Rb2MoO4) undergoes phase transitions at specific temperatures. Research indicates transitions at 230°C and 550°C. The exact nature and crystal structures of these phases are not explicitly described in the provided abstracts, but the transitions themselves suggest changes in the arrangement of atoms within the crystal lattice. []

Q3: Has the thermodynamic properties of rubidium molybdate been studied?

A3: Yes, several studies have investigated the thermodynamic properties of rubidium molybdate. Researchers have determined the standard enthalpy of formation for both the solid compound (Rb2MoO4) [, ] and the aqueous molybdate ion (MoO42-) [] using calorimetric techniques. Additionally, the heat capacity of rubidium molybdate has been measured over a temperature range of 300–800 K. [] This data is crucial for understanding the stability and behavior of the compound under various conditions.

Q4: Are there any applications of rubidium molybdate in material science?

A5: Rubidium molybdate is being investigated for its potential use in ferroelectric materials. [] Specifically, lithium rubidium molybdate has shown promising ferroelectric properties. This area of research explores the relationship between the compound's structure, electrical properties, and potential applications in electronic devices.

Q5: How does rubidium molybdate relate to nuclear fuel research?

A6: Rubidium molybdate is relevant to the study of interactions between nuclear oxide fuels and their fission products. The formation of specific compounds, including cesium and rubidium molybdates, is crucial to understand during the operation of nuclear reactors. The thermodynamic data, particularly the standard enthalpies of formation, are essential for modeling these complex chemical interactions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid](/img/structure/B1680109.png)

![10,13-Dimethyl-17-[2-(6-methylsulfanylpurin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680114.png)

![10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680117.png)

![2-amino-N-[4-chloro-2-(1H-pyrrole-2-carbonyl)phenyl]acetamide](/img/structure/B1680123.png)

![8-Methyl-14-phenyl-3-phenylsulfanyl-14-thioniatetracyclo[7.6.1.02,7.013,16]hexadeca-1,3,5,7,9(16),10,12-heptaene;chloride](/img/structure/B1680129.png)